Based on the structural similarity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide to other indazole-3-carboxamide compounds, some potential research areas include:
AKB48 N-(5-hydroxypentyl) metabolite is a chemical compound with the molecular formula C23H31N3O2 and a molecular weight of approximately 381.51 g/mol. It is a potential urinary metabolite of the synthetic cannabinoid AKB48, which is known for its psychoactive properties. The compound is characterized by the hydroxylation of the N-alkyl chain, specifically at the fifth carbon, leading to its designation as "N-(5-hydroxypentyl)" . This modification alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in toxicological and forensic studies.
AKB48 N-(5-hydroxypentyl) metabolite is believed to act similarly to other synthetic cannabinoids. It interacts with the CB1 receptor, the main cannabinoid receptor in the central nervous system, mimicking the effects of THC []. This activation can lead to various psychoactive effects, including euphoria, relaxation, and altered perception [].
Due to its structural similarity to AKB48, AKB48 N-(5-hydroxypentyl) metabolite is likely to share similar hazards. AKB48 is a potent psychoactive compound and can cause a variety of adverse effects, including anxiety, paranoia, psychosis, seizures, and in rare cases, death []. The potential health risks associated with AKB48 N-(5-hydroxypentyl) metabolite warrant further investigation.
The primary chemical transformation involving AKB48 N-(5-hydroxypentyl) metabolite is hydroxylation, where a hydroxyl group (-OH) is introduced into the alkyl chain. This reaction typically occurs in biological systems through enzymatic processes, particularly via cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics . The introduction of the hydroxyl group can significantly affect the compound's solubility and reactivity, influencing its biological activity.
The synthesis of AKB48 N-(5-hydroxypentyl) metabolite can be achieved through several methods:
These methods are primarily used in research settings for analytical purposes.
AKB48 N-(5-hydroxypentyl) metabolite serves several applications:
Interaction studies focus on how AKB48 N-(5-hydroxypentyl) metabolite interacts with biological systems:
AKB48 N-(5-hydroxypentyl) metabolite shares structural similarities with various synthetic cannabinoids. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
5-Fluoro AKB48 N-(4-hydroxypentyl) | Similar core structure | Fluorine substitution enhances potency |
JWH-018 | Indazole core | Known for higher psychoactivity and receptor affinity |
STS-135 | Indole backbone | Distinct pharmacological profile; used in research |
These compounds highlight the diversity within synthetic cannabinoids while underscoring the unique characteristics of AKB48 N-(5-hydroxypentyl) metabolite due to its specific hydroxylation pattern .
Synthetic cannabinoids represent a diverse class of designer drugs engineered to mimic the effects of Δ9-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 and CB2. Unlike natural cannabinoids, these compounds often exhibit higher receptor affinity and efficacy, leading to unpredictable physiological and psychological effects. A defining characteristic of synthetic cannabinoids is their extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For instance, Δ9-THC metabolizes into a single psychoactive metabolite (11-hydroxy-Δ9-THC), whereas synthetic analogs like AKB48 undergo multi-step biotransformations that yield numerous metabolites with retained receptor activity.
The metabolic pathways of synthetic cannabinoids typically involve hydroxylation, oxidation, and glucuronidation. Hydroxylation of alkyl side chains—such as the pentyl group in AKB48—is a common modification that alters pharmacokinetic properties while preserving or modulating pharmacological activity. These metabolites are excreted in urine, where they serve as longer-lasting biomarkers than the parent compounds, making them indispensable for forensic detection.
AKB48 N-(5-hydroxypentyl) metabolite is derived from the synthetic cannabinoid AKB48 (APINACA), which has the chemical name N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. The parent compound features a pentyl chain attached to the indazole core and an adamantyl carboxamide group, contributing to its high CB1 receptor affinity (K~i~ = 3.24 nM). The metabolite is formed through ω-hydroxylation of the pentyl chain’s terminal carbon, resulting in the addition of a hydroxyl group at the fifth position.
This structural modification reduces lipophilicity compared to AKB48, enhancing urinary excretion while marginally decreasing CB1 receptor binding. The adamantyl moiety remains intact during metabolism, preserving the compound’s indazole-carboxamide backbone.
The detection of AKB48 N-(5-hydroxypentyl) metabolite is central to forensic investigations due to its prevalence in human urine following AKB48 consumption. Unlike the parent compound, which is rapidly metabolized, this hydroxylated derivative accumulates in biological samples, providing a reliable indicator of recent drug use. Advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have identified it as a major metabolite in both in vitro microsomal assays and authentic human urine samples.
In a study analyzing 35 urine specimens from AKB48 users, monohydroxylated metabolites accounted for 67–100% of total metabolite abundance, with the 5-hydroxypentyl variant being predominant. Its structural uniqueness also aids in distinguishing AKB48 intake from other synthetic cannabinoids, which may share similar parent compounds but divergent metabolic profiles. For example, fluorinated analogs like 5F-AKB48 undergo oxidative defluorination, yielding distinct metabolites absent in AKB48 metabolism.
AKB48 N-(5-hydroxypentyl) metabolite represents a synthetic cannabinoid metabolite characterized by three distinct structural components that define its chemical architecture and biological properties [1] [2]. The compound exhibits a complex molecular framework consisting of an adamantyl group, an indazole moiety, and a modified N-alkyl chain, each contributing specific chemical characteristics to the overall molecular structure [3] [4].
The adamantyl group constitutes the most distinctive structural feature of this metabolite, representing a tricyclic saturated hydrocarbon cage structure with the molecular formula C₁₀H₁₅ [1] [31]. This adamantane-derived moiety adopts a diamond-like three-dimensional arrangement where carbon atoms are positioned in a highly symmetrical cage-like configuration [31] [32]. The adamantyl group is connected to the indazole core through a carboxamide linkage, specifically at the N-position of the tricyclo[3.3.1.1³,⁷]decane structure [3] [19]. Research indicates that the adamantyl group serves as a bulky pendant group that enhances the thermal stability and mechanical properties of the molecule while contributing significantly to its lipophilic character [14] [31].
The indazole moiety forms the central heterocyclic core of the metabolite, characterized by a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 2 of the ring structure [4] [12]. The indazole-3-carboxamide framework represents a common structural motif among synthetic cannabinoid receptor agonists, with the carboxamide functional group positioned at the 3-position of the indazole ring [12] [15]. The indazole core contributes the molecular formula C₈H₅N₂ to the overall structure and serves as the attachment point for both the adamantyl group through the carboxamide linkage and the N-alkyl chain at the 1-position nitrogen [18] [19].
The N-alkyl chain component consists of a five-carbon alkyl chain (C₅H₁₀) attached to the N1 position of the indazole ring, distinguishing this compound from its parent structure [1] [2]. In the case of AKB48 N-(5-hydroxypentyl) metabolite, this pentyl chain bears a hydroxyl functional group at the terminal 5-position, transforming the original pentyl substituent into a hydroxypentyl moiety [7] [19]. This modification significantly alters the physicochemical properties of the molecule compared to the parent compound, introducing hydrogen bonding capability and increased polarity to the structure [16] [17].
Structural Component | Formula Contribution | Chemical Description |
---|---|---|
Adamantyl Group | C₁₀H₁₅ | Tricyclic saturated hydrocarbon cage structure |
Indazole Core | C₈H₅N₂ | Bicyclic aromatic heterocycle with two nitrogen atoms |
N-Alkyl Chain | C₅H₁₀O | Five-carbon alkyl chain attached to N1 position |
Hydroxyl Group Position | Terminal (-OH) | Hydroxyl group at 5th carbon of pentyl chain |
Carboxamide Linkage | C-N bond | Amide bond connecting adamantyl and indazole moieties |
The hydroxylation at the 5-position of the N-pentyl chain represents the primary metabolic transformation that distinguishes this metabolite from its parent compound AKB48 [1] [6]. This specific hydroxylation pattern occurs through Phase I metabolic processes mediated by cytochrome P450 enzymes, particularly those involved in omega-hydroxylation of alkyl chains [6] [17]. The metabolite formation follows established metabolic pathways observed in synthetic cannabinoid biotransformation, where hydroxylation of the terminal carbon of N-alkyl substituents represents a common metabolic fate [12] [16].
Research conducted using human liver microsomes has demonstrated that the 5-hydroxylation of the pentyl chain occurs as part of sequential oxidative metabolism [30] [17]. The hydroxylation process involves the insertion of an oxygen atom at the terminal methyl group of the pentyl chain, converting the primary carbon center to a primary alcohol functionality [29] [30]. This transformation introduces a hydroxyl group (-OH) at the omega position of the alkyl chain, creating a more polar metabolite with enhanced water solubility compared to the parent compound [16] [17].
The 5-hydroxypentyl metabolite has been identified as a potential urinary biomarker for AKB48 consumption, characterized by monohydroxylation of the N-alkyl chain [2] [7]. Mass spectrometric analysis reveals that this metabolite retains the characteristic fragmentation patterns of the parent compound while exhibiting a molecular ion peak shifted by +16 mass units, corresponding to the addition of one oxygen atom [6] [29]. The hydroxylation at the 5-position does not significantly alter the core structural integrity of the adamantyl-indazole framework, allowing the metabolite to maintain structural recognition patterns essential for analytical identification [19] [25].
Metabolic studies have shown that hydroxylation at the 5-position of the N-pentyl chain occurs preferentially over other potential hydroxylation sites on the molecule [6] [30]. The terminal position of the alkyl chain presents the most accessible site for cytochrome P450-mediated oxidation due to the lack of steric hindrance and the availability of the primary carbon center for enzymatic activation [17] [30]. This selective hydroxylation pattern has been consistently observed across multiple in vitro metabolic studies utilizing human hepatocyte preparations and liver microsomal fractions [6] [29].
AKB48 N-(5-hydroxypentyl) metabolite exhibits the molecular formula C₂₃H₃₁N₃O₂, representing the addition of one oxygen atom to the parent AKB48 structure through hydroxylation [1] [4]. The compound possesses a molecular weight of 381.52 g/mol and a monoisotopic mass of 381.241627 Da, values that are fundamental for accurate mass spectrometric identification and quantification [3] [4]. The exact mass determination is critical for high-resolution mass spectrometry applications, particularly in forensic and clinical analytical contexts where precise molecular identification is required [25] [28].
The isotopic distribution of AKB48 N-(5-hydroxypentyl) metabolite follows predictable patterns based on the natural abundance of stable isotopes of carbon, hydrogen, nitrogen, and oxygen [4] [27]. The isotopic pattern is dominated by the M+1 peak resulting from the incorporation of carbon-13 isotopes, given the presence of 23 carbon atoms in the molecular structure [22] [26]. The relative intensity of isotopic peaks can be calculated using established algorithms that account for the natural abundance of each isotope and the number of atoms of each element present in the molecule [22] [23].
Property | Value |
---|---|
IUPAC Name | N-((3s,5s,7s)-adamantan-1-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
Chemical Abstract Service Number | 1778734-77-2 |
Molecular Formula | C₂₃H₃₁N₃O₂ |
Molecular Weight (g/mol) | 381.52 |
Monoisotopic Mass (Da) | 381.241627 |
Canonical SMILES | O=C(NC12C[C@H]3CC@HC1)C4=NN(CCCCCO)C5=C4C=CC=C5 |
InChI Key | JHUVNYPOUNCRTP-XHICYHHKSA-N |
The theoretical isotopic distribution calculation reveals that the monoisotopic peak (M) exhibits 100% relative intensity, followed by the M+1 peak at approximately 26.4% relative intensity due to carbon-13 incorporation [4] [22]. The M+2 peak appears at approximately 3.5% relative intensity, primarily resulting from the incorporation of two carbon-13 atoms or one oxygen-18 atom [23] [27]. Higher mass isotopic peaks (M+3 and beyond) exhibit progressively lower intensities, typically below 1% relative intensity for molecules of this size [22] [26].
Mass (m/z) | Relative Intensity (%) | Isotope Contribution |
---|---|---|
381.241627 | 100.0 | Monoisotopic (¹²C₂₃ ¹H₃₁ ¹⁴N₃ ¹⁶O₂) |
382.244993 | 26.4 | M+1 (¹³C₁ ¹²C₂₂ ¹H₃₁ ¹⁴N₃ ¹⁶O₂) |
383.248359 | 3.5 | M+2 (¹³C₂ ¹²C₂₁ ¹H₃₁ ¹⁴N₃ ¹⁶O₂) |
384.251725 | 0.3 | M+3 (¹³C₃ ¹²C₂₀ ¹H₃₁ ¹⁴N₃ ¹⁶O₂) |
The phase I metabolic transformation of AKB48 N-(5-hydroxypentyl) metabolite involves extensive oxidative processes mediated primarily by cytochrome P450 enzymes [1]. The compound undergoes sequential hydroxylation reactions, with the adamantyl moiety serving as the predominant site of metabolic attack [2] [1]. Initial monohydroxylation occurs preferentially on the adamantyl cage structure, followed by successive hydroxylation reactions that produce dihydroxylated and trihydroxylated metabolites [2] [1].
The hydroxylation process demonstrates a clear temporal sequence, with monohydroxylated metabolites being rapidly converted to dihydroxylated forms within 30 minutes of microsomal incubation [3]. This rapid conversion pattern indicates high enzymatic efficiency in the sequential oxidation pathway [3]. The hydroxylation reactions primarily target the adamantyl cage, with fragment ion analysis revealing characteristic mass spectral signatures at m/z 151.1117 and 133.1012 for monohydroxylated adamantyl derivatives, and m/z 167.1067, 149.0961, and 131.0855 for dihydroxylated adamantyl metabolites [1].
Oxidative transformations extend beyond simple hydroxylation to include carbonylation reactions that convert hydroxyl groups to ketone functionalities [4]. These oxidative processes occur predominantly at the N-alkyl chain, producing ketone metabolites that represent significant biotransformation products [4]. The pentanoic acid metabolite formation through terminal oxidation of the N-alkyl chain represents a major metabolic pathway, with the carboxylic acid derivative serving as a stable end product of the oxidative sequence [4] [3].
Dealkylation reactions, while less prominent than hydroxylation, contribute to the overall metabolic profile through the formation of des-alkyl metabolites [3]. These reactions involve the cleavage of the N-alkyl chain, producing metabolites with altered pharmacological properties [3]. The dealkylation process occurs through oxidative mechanisms that initially hydroxylate the alkyl chain followed by further oxidation to unstable intermediates that undergo spontaneous carbon-nitrogen bond cleavage [3].
Phase II metabolic processes play a crucial role in the elimination of AKB48 N-(5-hydroxypentyl) metabolite and its phase I derivatives through conjugation reactions [5]. Glucuronidation represents the predominant phase II pathway, with UDP-glucuronosyltransferase enzymes catalyzing the conjugation of glucuronic acid to hydroxyl groups present on the metabolites [5]. The major UGT isoforms involved in this process include UGT1A1, UGT1A9, and UGT2B7, which demonstrate high activity toward hydroxylated synthetic cannabinoid metabolites [5].
The glucuronidation process shows significant tissue-specific expression patterns, with UGT1A3 and UGT2B7 identified as the predominant isoforms responsible for producing major urinary glucuronide conjugates [5]. These enzymes demonstrate high expression levels in hepatic tissue while maintaining significant activity in extrahepatic tissues, including brain tissue, where they may regulate local concentrations of active metabolites [5].
Conjugation reactions extend beyond glucuronidation to include sulfation and acetylation processes, although these pathways represent minor contributors to the overall metabolic clearance [5]. Sulfotransferase enzymes, particularly SULT1A1 and SULT1A3, catalyze the transfer of sulfate groups to hydroxyl functionalities, producing water-soluble sulfate conjugates that facilitate renal elimination [5]. Acetylation reactions, mediated by N-acetyltransferase enzymes NAT1 and NAT2, primarily target amino groups that may be present in specific metabolic intermediates [5].
The efficiency of phase II conjugation reactions demonstrates significant interindividual variability due to genetic polymorphisms in the involved enzymes [5]. This variability has important implications for metabolite clearance rates and the potential for metabolite accumulation in individuals with reduced conjugation capacity [5].
The metabolic profile of AKB48 N-(5-hydroxypentyl) metabolite differs significantly from its fluorinated analogue 5F-AKB48 due to the presence of the fluorine atom, which introduces additional metabolic pathways and alters the relative importance of existing pathways [2] [6]. The most significant difference involves oxidative defluorination, a process that does not occur in the non-fluorinated parent compound but represents a major metabolic pathway for 5F-AKB48 [2] [6].
Oxidative defluorination in 5F-AKB48 produces metabolites identical to those formed from AKB48, including the N-(5-hydroxypentyl) metabolite and the corresponding pentanoic acid derivative [2] [6]. This defluorination process occurs through cytochrome P450-mediated oxidation at the fluorinated terminus, with the fluorine atom being replaced by a hydroxyl group [2] [6]. The efficiency of this pathway is significantly lower than adamantyl hydroxylation, with kinetic studies revealing a 17-fold preference for adamantyl oxidation over oxidative defluorination [6].
The presence of the fluorine atom also affects the overall metabolic stability of the compound, with 5F-AKB48 demonstrating increased metabolic lability compared to AKB48 [2]. This enhanced metabolic susceptibility results from the electron-withdrawing properties of the fluorine atom, which increases the electrophilicity of adjacent carbon centers and facilitates enzymatic oxidation [2].
Comparative analysis of metabolic flux distribution reveals distinct patterns between the two compounds. While AKB48 shows approximately 85% of metabolic flux directed toward adamantyl hydroxylation and 15% toward N-alkyl chain oxidation, 5F-AKB48 demonstrates a more complex pattern with competing pathways including defluorination, adamantyl hydroxylation, and N-alkyl chain oxidation [6]. The relative contribution of each pathway depends on substrate concentration, with defluorination becoming more prominent at higher concentrations [6].
The enzymatic hydroxylation of AKB48 N-(5-hydroxypentyl) metabolite is mediated by specific cytochrome P450 isoforms with distinct kinetic characteristics and substrate specificities [1]. CYP3A4 emerges as the predominant enzyme responsible for metabolic transformation, accounting for the majority of hydroxylation activity and demonstrating the highest efficiency in producing di- and trihydroxylated metabolites [1].
Kinetic analysis of CYP3A4-mediated hydroxylation reveals complex kinetic behavior that deviates from simple Michaelis-Menten kinetics [1]. The enzyme demonstrates preferential hydroxylation of the adamantyl moiety, with kinetic parameters indicating high affinity for the substrate and efficient catalytic turnover [1]. Inhibition studies using ketoconazole demonstrate that CYP3A4 inhibition results in 56% remaining parent compound after 60 minutes, compared to complete metabolism in control conditions [1].
CYP2C9 represents the second most important enzyme in the hydroxylation pathway, with particular activity toward N-alkyl chain oxidation [1]. This enzyme demonstrates distinct regioselectivity compared to CYP3A4, preferentially targeting the N-pentyl chain for hydroxylation and subsequent oxidation to carboxylic acid derivatives [1]. The kinetic parameters for CYP2C9 show moderate affinity but significant catalytic efficiency, particularly for the formation of pentanoic acid metabolites [1].
CYP2C19 contributes to the overall metabolic profile through selective hydroxylation of the N-alkyl chain, with kinetic studies revealing lower efficiency compared to CYP3A4 and CYP2C9 [1]. The enzyme demonstrates substrate inhibition at higher concentrations, indicating the presence of multiple binding sites within the active site [1]. CYP2D6 plays a minor role in the overall metabolism, contributing less than 20% of the total metabolic flux [1].
The kinetic parameters for these enzymes demonstrate significant variation in their Km and Vmax values, reflecting different substrate affinities and catalytic efficiencies. CYP3A4 exhibits the highest Vmax values for dihydroxylated metabolite formation, with rates of 648.78 ± 5.41 nmol product/mg protein/min for dihydroxylated products and 328.79 ± 6.07 nmol product/mg protein/min for trihydroxylated metabolites [2]. CYP3A5 demonstrates even higher activity with Vmax values of 1975.32 ± 5.52 nmol product/mg protein/min for dihydroxylated metabolites [2].
The temporal aspects of enzymatic hydroxylation reveal that metabolic flux shifts toward more highly hydroxylated products as incubation time increases [2]. Reactions under 30 minutes predominantly produce monohydroxylated metabolites, while extended incubation times favor the formation of di- and trihydroxylated products [2]. This temporal pattern reflects the sequential nature of the hydroxylation process and the relative efficiencies of the individual enzymatic steps [2].